1-(3-Nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
1-(3-Nitrophenyl)pyrrolidine-2,5-dione, also known as NPPD, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biological processes.
Scientific Research Applications
Aromatase Inhibition
1-(3-Nitrophenyl)pyrrolidine-2,5-dione and its analogs have been studied for their ability to inhibit enzymes such as human placental aromatase. This inhibition is significant for understanding certain biological processes and potentially for therapeutic applications. Daly et al. (1986) synthesized a series of (aminophenyl)pyrrolidine-2,5-diones, which demonstrated selective, competitive inhibition of the aromatase enzyme system, although the 4-nitrophenyl derivatives exhibited weak, nonselective inhibition (Daly et al., 1986).
Inhibitors of Type 2 5α-Reductase
Research has focused on the synthesis of substituted 3-phenylmethylene pyrrolidine-2,5-diones as inhibitors of type 2 5α-reductase. This enzyme is vital in the conversion of testosterone to dihydrotestosterone and plays a role in certain medical conditions. Nolan et al. (1997) identified compounds with this structure that showed moderate inhibitory effects on the enzyme in human genital skin fibroblasts (Nolan et al., 1997).
Corrosion Inhibition
1-(3-Nitrophenyl)pyrrolidine-2,5-dione derivatives have been studied for their role in inhibiting the corrosion of metals. Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives, which showed effective corrosion inhibition for carbon steel in hydrochloric acid medium. These studies are essential for industrial applications where metal corrosion is a significant concern (Zarrouk et al., 2015).
Synthesis of Functionalized Derivatives
The synthesis of 1-(3-Nitrophenyl)pyrrolidine-2,5-dione derivatives has been explored for various functional applications. Ali et al. (2015) achieved the synthesis of 4-substituted derivatives through addition reactions, highlighting the compound's versatility in organic synthesis (Ali et al., 2015).
Antibacterial, Antifungal, and Antimalarial Activities
Pyrrolidine derivatives have been synthesized and evaluated for their potential antibacterial, antifungal, antimalarial, and antitubercular activities. Haddad et al. (2015) reported that certain spiro[pyrrolidin-2,3′-oxindoles] showed good activities comparable to standard drugs in these categories, indicating potential for pharmaceutical development (Haddad et al., 2015).
Synthesis of Disubstituted Pyrrolidine-2,5-diones
A new method for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones has been developed, as reported by Ilieva et al. (2012). This method offers a simplified and convenient procedure for producing these compounds, which could have various applications (Ilieva et al., 2012).
properties
IUPAC Name |
1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-4-5-10(14)11(9)7-2-1-3-8(6-7)12(15)16/h1-3,6H,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYFJTUOESMJPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357955 | |
Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitrophenyl)pyrrolidine-2,5-dione | |
CAS RN |
31036-66-5 | |
Record name | 1-(3-nitrophenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.